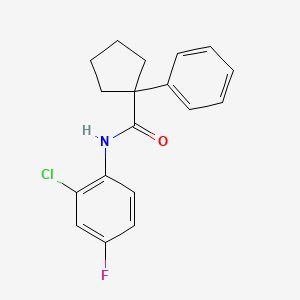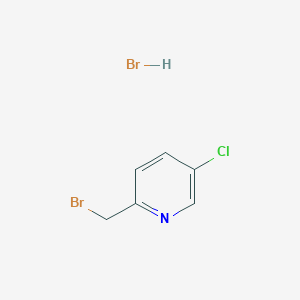![molecular formula C8H13NaO3 B2847722 Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate CAS No. 2174002-66-3](/img/structure/B2847722.png)
Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a chemical compound with the molecular formula C8H13NaO3 It is a sodium salt derivative of a cyclopentyl acetate, featuring a hydroxymethyl group attached to the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate typically involves the reaction of cyclopentanol with acetic acid to form cyclopentyl acetate, followed by the introduction of a hydroxymethyl group. This can be achieved through a series of reactions including esterification and subsequent functional group modifications. The final step involves the neutralization of the resulting acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification and neutralization steps. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also involve continuous flow reactors to ensure consistent production quality.
化学反応の分析
Types of Reactions
Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-[1-(carboxymethyl)cyclopentyl]acetate.
Reduction: Formation of 2-[1-(hydroxymethyl)cyclopentyl]ethanol.
Substitution: Formation of various substituted cyclopentyl acetates.
科学的研究の応用
Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.
作用機序
The mechanism of action of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The acetate group may also play a role in modulating the compound’s activity and stability.
類似化合物との比較
Similar Compounds
Sodium 2-[1-(hydroxymethyl)cyclohexyl]acetate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Sodium 2-[1-(hydroxymethyl)cyclopropyl]acetate: Similar structure but with a cyclopropane ring.
Uniqueness
Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties. Its intermediate ring size (cyclopentane) provides a balance between stability and reactivity, making it suitable for various applications.
特性
IUPAC Name |
sodium;2-[1-(hydroxymethyl)cyclopentyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3.Na/c9-6-8(5-7(10)11)3-1-2-4-8;/h9H,1-6H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWJRNGPDUUPAW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)[O-])CO.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 6-(3-fluoro-4-methoxybenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2847640.png)

![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847643.png)


![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2847646.png)
![N-(1,3-benzothiazol-2-yl)-2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2847647.png)


![N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2847652.png)

![6-silaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B2847658.png)

![(1S,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2847660.png)
